3-(Phenylsulfanyl)cyclobutan-1-ol
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Overview
Description
“3-(Phenylsulfanyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H12OS . It has a molecular weight of 180.27 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-,10+ . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a study has investigated the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative . The study found that the phenylsulfanyl group is a much more powerful directing element than the phenylsulfonyl group for controlling the regioselectivity of cycloaddition reactions .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 180.27 , and its molecular formula is C10H12OS .Scientific Research Applications
Synthesis of α-Methylene-γ-Butyrolactones
A novel method for preparing α-methylene-γ-butyrolactones involves the reaction of cyclobutanone derivatives with Grignard reagents or aryllithium, followed by sequential treatments to yield the desired lactones in good yields. This process showcases the utility of such cyclobutanone derivatives in synthesizing complex lactone structures, which are significant in natural product synthesis and medicinal chemistry (Fujiwara et al., 1989).
Development of VLA-4 Antagonists
The facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, followed by reactions with various electrophilic reagents, leads to potent VLA-4 antagonists. These findings highlight the potential of cyclobutane derivatives in drug discovery, particularly in developing therapies for diseases involving the VLA-4 receptor (Brand et al., 2003).
Palladium-Catalyzed Arylation of Benzolactones
Cyclobutanones react with aryl bromides under palladium catalysis to afford arylated benzolactones through a carbon-carbon bond cleavage and formation sequence. This transformation demonstrates the versatility of cyclobutanones in creating complex aromatic compounds, useful in organic synthesis and pharmaceutical chemistry (Matsuda et al., 2008).
Novel Addition Reactions of Bicyclic Systems
Investigations into the addition reactions of phenylselenol and other reagents to substituted bicyclobutanes reveal pathways to synthesize various bicyclic systems. These studies are crucial for understanding the reactivity of cyclobutane rings and developing new synthetic routes to bicyclic compounds (Gaoni, 1989).
Synthesis of Nonpeptidic GLP-1 Receptor Agonists
A novel class of cyclobutane derivatives acts as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, identified through receptor binding and reporter gene assays. This research underscores the potential of cyclobutane derivatives in developing new treatments for diabetes and metabolic disorders (Liu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-phenylsulfanylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIRIZALZISLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1SC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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